molecular formula C16H25BO3 B3049612 4-Isopropoxy-3-methylphenylboronic acid pinacol ester CAS No. 2121514-93-8

4-Isopropoxy-3-methylphenylboronic acid pinacol ester

Cat. No. B3049612
M. Wt: 276.2
InChI Key: JOWLXECJBBZDOD-UHFFFAOYSA-N
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Description

“4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H25BO3 . It is also known as 2-(3-isopropoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” is often achieved through Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Chemical Reactions Analysis

Boronic esters like “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, and they involve the transmetalation of an organoboron compound to a palladium complex .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry
    • Application Summary : Pinacol boronic esters are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Methods of Application : The protodeboronation is achieved using a radical approach . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
    • Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : Allylboronic acid pinacol ester, a similar compound, is used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .
    • Methods of Application : The specific methods of application are not detailed in the source, but typically these reactions involve the use of a palladium catalyst and a base .
    • Results or Outcomes : The outcomes of these reactions are typically biaryl compounds, which have numerous applications in pharmaceuticals and materials science .
  • Suzuki–Miyaura Coupling

    • Scientific Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, including boronic acid pinacol esters .
    • Methods of Application : The SM coupling reaction involves the use of a palladium catalyst and a base . The organoboron reagent is transferred from boron to palladium .
    • Results or Outcomes : The SM coupling reaction is used to form biaryl compounds, which have numerous applications in pharmaceuticals and materials science .
  • Preparation of Ethylidenedihydroindolones

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, a similar compound, is used to prepare ethylidenedihydroindolones . These compounds are potential neoplastic agents .
    • Methods of Application : The specific methods of application are not detailed in the source, but typically these reactions involve the use of a palladium catalyst and a base .
    • Results or Outcomes : The outcomes of these reactions are ethylidenedihydroindolones, which have potential applications in cancer treatment .
  • Nickel Catalysed SM Coupling Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : A study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel catalysed SM coupling reaction .
    • Methods of Application : The specific methods of application are not detailed in the source, but typically these reactions involve the use of a nickel catalyst .
    • Results or Outcomes : The study found that more of the neopentyl derivative was consumed than the corresponding pinacol ester, thereby implying its greater reactivity .
  • Treatment of Periodontitis

    • Scientific Field : Nanobiotechnology
    • Application Summary : Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis .
    • Methods of Application : A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
    • Results or Outcomes : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Safety And Hazards

“4-Isopropoxy-3-methylphenylboronic acid pinacol ester” may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and face thoroughly after handling .

Future Directions

The future directions of research on “4-Isopropoxy-3-methylphenylboronic acid pinacol ester” and similar compounds may involve further exploration of their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions . Additionally, the development of new synthetic methods and the study of the steric properties of boronic esters are areas of ongoing research .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWLXECJBBZDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136135
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-methylphenylboronic acid pinacol ester

CAS RN

2121514-93-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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